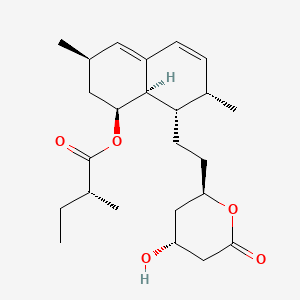
Epilovastatin
Descripción general
Descripción
Statins are a class of drugs widely used to lower cholesterol levels in the blood, thereby reducing the risk of cardiovascular diseases. Lovastatin, a precursor to various statins, plays a pivotal role in this category. It is derived from dihydromonacolin L through a complex biosynthesis involving Lovastatin nonaketide synthase (LovB) and a trans-acting enoyl reductase (LovC) (Wang et al., 2021).
Synthesis Analysis
The synthesis of Lovastatin and its derivatives, such as Simvastatin, involves intricate biochemical processes. For instance, Lovastatin is synthesized from two-chain reactions using acetate and malonyl-CoA as substrates, facilitated by polyketide synthases (PKS) (Mulder et al., 2015). Simvastatin, closely related to Lovastatin, can be semi-synthesized through a series of reactions, including aminolysis, selective silylation, alkylation, and desilylation (Ren Su-mei, 2003).
Molecular Structure Analysis
The molecular structures of statins are key to their function, involving complex rings and side chains. Lovastatin, for instance, is formed through iterative and permutative functions of the megasynthase LovB–LovC complex, which meticulously processes intermediates by individual catalytic domains (Wang et al., 2021).
Chemical Reactions and Properties
Statins typically function as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This mechanism is crucial for their lipid-lowering effect. Lovastatin and Simvastatin share similar pathways, where they are metabolized in the liver with the involvement of cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5 (T. Prueksaritanont et al., 1997).
Physical Properties Analysis
The physical properties of statins, such as solubility and stability, are influenced by their molecular structure and are critical for their pharmacological efficacy. The synthesis processes, including the selection of reaction conditions and solvents, are optimized to enhance these properties (Yang et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological molecules, underpin the therapeutic effects of statins. For example, the re-engineering of the LovB–LovC megasynthase complex for lovastatin production offers insights into generating new statins with potentially improved or varied therapeutic profiles (Wang et al., 2021).
Aplicaciones Científicas De Investigación
Enhancement of Circulating Endothelial Progenitor Cells : Statins like atorvastatin have been found to increase the number of circulating endothelial progenitor cells (EPCs) in patients with stable coronary artery disease (CAD), which could contribute to tissue repair after ischemic injury (Vasa et al., 2001).
Acceleration of Reendothelialization : Statins also accelerate reendothelialization after carotid balloon injury, suggesting their role in preempting disordered vascular wall pathology (Walter et al., 2002).
Improvement in Microcirculation in Free Tissue Transfer : Simvastatin has shown to improve free flap survival in an experimental rat model by enhancing anti-inflammatory, vasodilator, and anticoagulant activities (Abdelfattah et al., 2020).
Reduction of Acute Mucosal Inflammation : Lovastatin has been found to decrease acute mucosal inflammation, indicating its protective actions at mucosal surfaces (Planagumà et al., 2010).
Impairment of Exercise Training Adaptations : Simvastatin has been observed to impair exercise training adaptations in terms of cardiorespiratory fitness and skeletal muscle mitochondrial content (Mikus et al., 2013).
Reduction of Senescence in Endothelial Progenitor Cells : Statins like atorvastatin can prevent senescence of endothelial progenitor cells (EPCs) and increase their proliferation, which might be useful for clinical cell therapy of myocardial ischemia (Assmus et al., 2003).
Enhanced Cellular Resistance Against Bacterial Pore-Forming Toxins : Statins have been shown to confer significant cellular resistance to the cytotoxicity of pneumolysin, a pore-forming toxin and the main virulence factor of Streptococcus pneumoniae (Statt et al., 2015).
Increase of Endothelial Progenitor Cells Counts in Ischemic Heart Disease : Atorvastatin therapy in patients with ischemic heart disease leads to a significant increase in endothelial progenitor cells counts (Sergienko et al., 2015).
Effect on Diabetic Skin : Statin therapy has been studied for its effects on skin histopathology in diabetic models, indicating its potential role in dermatological applications (Çakmak et al., 2008).
Regression of Atherosclerotic Lesions : Lipid-lowering therapy with simvastatin has been associated with significant regression of established atherosclerotic lesions in humans (Corti et al., 2002).
Reduction of Alzheimer's Disease β-Amyloid Peptides : Simvastatin has been shown to reduce levels of Alzheimer's disease β-amyloid peptides Aβ42 and Aβ40, which may provide insight into its protective effects against dementia (Fassbender et al., 2001).
Safety And Hazards
Statins, including Epilovastatin, are generally safe for most patients. The only serious adverse events that have been shown to be caused by long-term statin therapy are myopathy, new-onset diabetes mellitus, and, probably, haemorrhagic stroke . About 10% of patients stop taking a statin because of subjective complaints, most commonly muscle symptoms without raised creatine kinase .
Propiedades
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZOHLXUXFIOCF-YPQFMRJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317715 | |
| Record name | Epilovastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epilovastatin | |
CAS RN |
79952-44-6 | |
| Record name | Epilovastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79952-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epilovastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079952446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epilovastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPILOVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9XFL13C1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is Epilovastatin and why is it relevant in the context of Simvastatin analysis?
A1: Epilovastatin is an impurity [] that can be present in Simvastatin drug formulations. The research paper focuses on developing a cost-effective and rapid method for detecting and quantifying both Simvastatin and its impurities, including Epilovastatin, in pharmaceutical tablets. This is crucial for quality control and ensuring the safety and efficacy of the medication.
Q2: How sensitive is the proposed analytical method in detecting Epilovastatin?
A2: The research highlights the high sensitivity of the developed method. It boasts a Limit of Detection (LOD) of 0.356 ppm for both Lovastatin and Epilovastatin when analyzing Simvastatin impurities []. This means the method can reliably detect Epilovastatin even at very low concentrations, contributing to a more accurate assessment of Simvastatin purity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

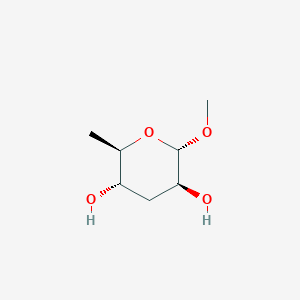
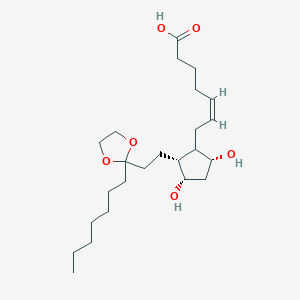
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)
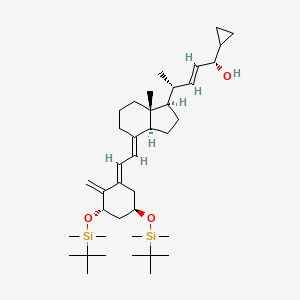

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)
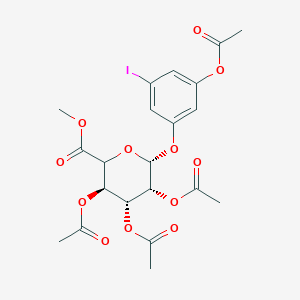
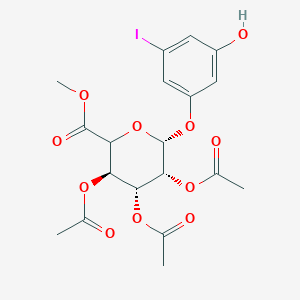

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)